molecular formula C8H10FNO2 B568820 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol CAS No. 1213079-80-1

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol

Cat. No.: B568820
CAS No.: 1213079-80-1
M. Wt: 171.171
InChI Key: IJPXZLSYUCMUFT-ZETCQYMHSA-N
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Description

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol is a chemical compound with the molecular formula C8H10FNO2 This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and ®-1-amino-2-propanol.

    Reduction: The nitro group in 5-fluoro-2-nitrophenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reaction: The resulting 5-fluoro-2-aminophenol is then coupled with ®-1-amino-2-propanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-[(1R)-1-amino-2-oxoethyl]-5-fluorophenol.

    Reduction: Formation of 2-[(1R)-1-amino-2-hydroxyethyl]-5-methylphenol.

    Substitution: Formation of 2-[(1R)-1-amino-2-hydroxyethyl]-5-alkylphenol.

Scientific Research Applications

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and catalysis. The presence of the fluorine atom enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R)-1-amino-2-hydroxyethyl]-4-fluorophenol
  • 2-[(1R)-1-amino-2-hydroxyethyl]-6-fluorophenol
  • 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol

Uniqueness

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the ortho position relative to the fluorine atom enhances its potential for forming hydrogen bonds and interacting with biological targets.

Properties

IUPAC Name

2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXZLSYUCMUFT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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